Potent RET Kinase Inhibition (IC50 = 9.20 nM) with Quantified Resistance Profile Against Gatekeeper Mutants
Vandetanib demonstrates potent inhibitory activity against wild-type RET kinase with an IC50 of 9.20 nM in biochemical assays [1]. However, its activity is severely compromised against the RET V804M gatekeeper mutant, with an IC50 of 4,330 nM, representing a >470-fold loss of potency [1]. This contrasts with next-generation selective RET inhibitors such as selpercatinib, which retain sub-nanomolar potency against V804M/L mutants [2]. This quantitative resistance profile is critical for selecting appropriate compounds in RET-mutant cancer models.
| Evidence Dimension | RET kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.20 nM (RET WT); 4,330 nM (RET V804M mutant) |
| Comparator Or Baseline | Selpercatinib retains sub-nanomolar potency against RET V804M/L mutants (resistance-conferring mutations to vandetanib) |
| Quantified Difference | >470-fold loss of potency against V804M mutant vs. WT RET for vandetanib |
| Conditions | In vitro biochemical kinase assay using purified recombinant human RET protein |
Why This Matters
Researchers must confirm RET mutation status before selecting vandetanib for preclinical studies, as V804M/L gatekeeper mutations confer high-level resistance, making selpercatinib or pralsetinib more appropriate for those specific models.
- [1] BindingDB Entry BDBM84747. Vandetanib affinity data: RET (WT) IC50 = 9.20 nM; RET (V804M) IC50 = 4.33E+3 nM. BindingDB.org. View Source
- [2] PMC. Investigating natural compounds against oncogenic RET tyrosine kinase. Selpercatinib developed against RET gatekeeper mutants V804M/L. 2022. View Source
